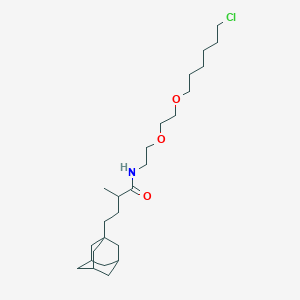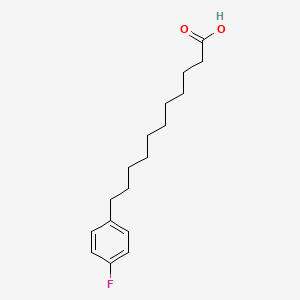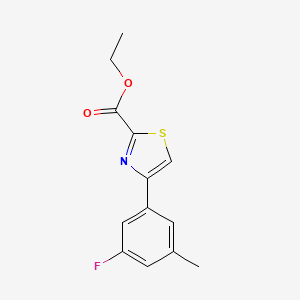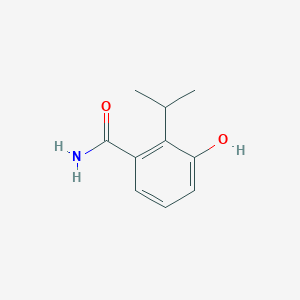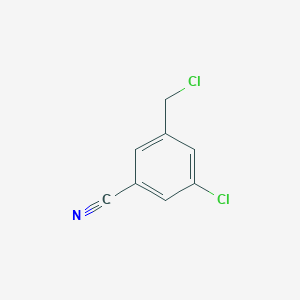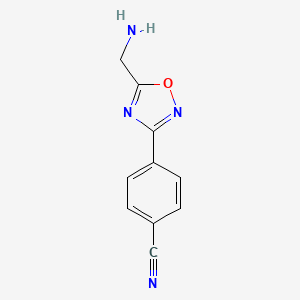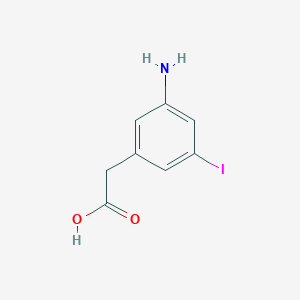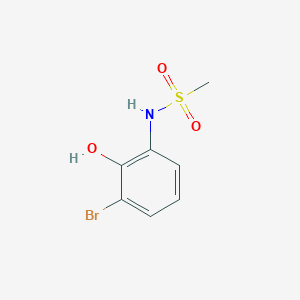
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is part of the sulfonamide family, which has been widely used in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can convert it to an alcohol.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and anticancer effects .
Comparison with Similar Compounds
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives such as:
- N-(3-Fluorophenyl)methanesulfonamide
- N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxyphenyl)methanesulfonamide
These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the bromine atom in this compound, for example, can enhance its reactivity in substitution reactions compared to its fluorine or hydrogen-substituted counterparts .
Properties
Molecular Formula |
C7H8BrNO3S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(3-bromo-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
InChI Key |
QMPWBLOUUUAFKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


